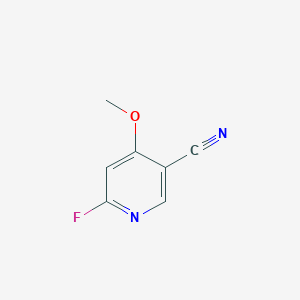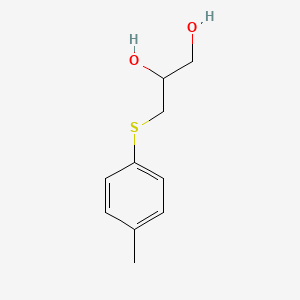
3-(p-Tolylthio)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-[(4-methylphenyl)thio]- is an organic compound that belongs to the class of thioethers. This compound is characterized by the presence of a 4-methylphenyl group attached to a sulfur atom, which is further connected to a 1,2-propanediol backbone. Thioethers are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-propanediol, 3-[(4-methylphenyl)thio]- typically involves the reaction of 1,2-propanediol with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group in 1,2-propanediol by the thiol group in 4-methylthiophenol. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1,2-propanediol, 3-[(4-methylphenyl)thio]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
1,2-Propanediol, 3-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The hydroxyl groups in the 1,2-propanediol backbone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Propanediol, 3-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-propanediol, 3-[(4-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
1,2-Propanediol, 3-[(4-methylphenyl)dithio]-: Contains an additional sulfur atom, which can alter its chemical and biological properties.
1,3-Propanediol, 2-(methylamino)-2-[(4-methylphenyl)methyl]-: Contains an amino group, which can significantly change its reactivity and applications.
Uniqueness
1,2-Propanediol, 3-[(4-methylphenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, including organic synthesis and medicinal chemistry.
特性
CAS番号 |
63991-89-9 |
|---|---|
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfanylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O2S/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
InChIキー |
VXZROHSBOPRPGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


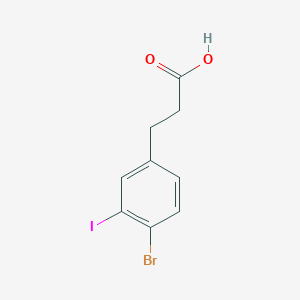

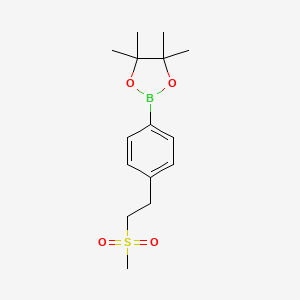
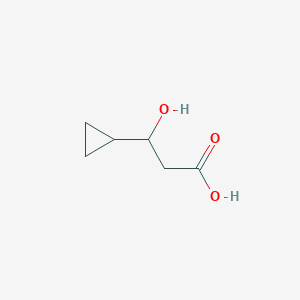
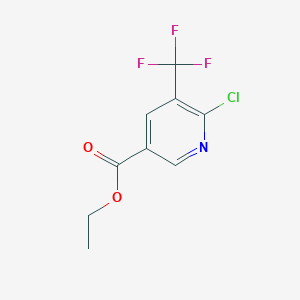
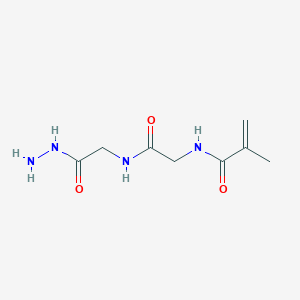
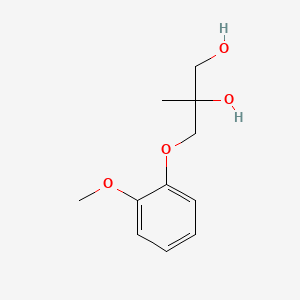
![7-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12330703.png)
![2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid](/img/structure/B12330713.png)
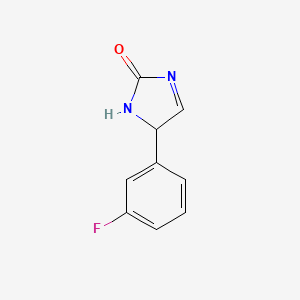
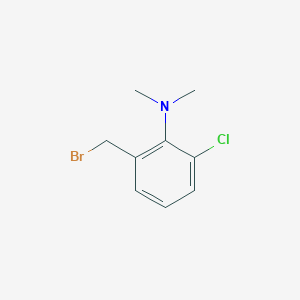

![5a,6,7,8,9,9a,10,10a-octahydro-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B12330746.png)
